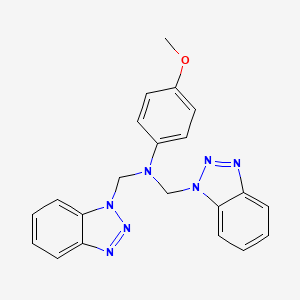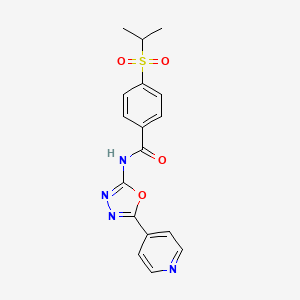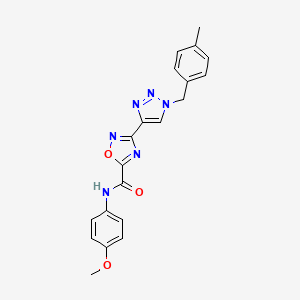
N-(4-methoxyphenyl)-3-(1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(4-methoxyphenyl)-3-(1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-5-carboxamide involves a multi-step reaction process. One of the key intermediates in the synthesis of related compounds is N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, which was synthesized with an 88% yield from an acid-catalyzed reaction between 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide and 4-methoxybenzaldehyde. This reaction was carried out in ethanol under reflux conditions for 2.5 hours . Although the exact synthesis of the title compound is not detailed in the provided papers, the synthesis of similar compounds typically involves the formation of intermediates like the one mentioned, which are then further reacted to introduce additional functional groups and complete the target molecule's structure.
Molecular Structure Analysis
The molecular structure of related compounds, such as the one synthesized in the first paper, was confirmed using a variety of analytical techniques. These techniques included infrared spectroscopy, nuclear magnetic resonance (NMR), mass spectroscopy, single crystal X-ray diffraction, and microanalysis . These methods are essential for elucidating the structure of complex organic molecules, ensuring that the desired compound has been synthesized correctly. The X-ray diffraction, in particular, provides detailed information about the three-dimensional arrangement of atoms within the crystal, which is crucial for understanding the molecular geometry and potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often include ring conversion reactions, as seen in the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides. These compounds were synthesized using a one-pot ring conversion reaction from 3-(4-carboxy)phenylsydnone to 1,3,4-oxadiazolin-2-one . Such reactions are significant as they allow for the transformation of one heterocyclic system into another, which can be a powerful tool in the synthesis of diverse pharmacologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds synthesized in these studies are not explicitly detailed in the provided papers. However, the antimicrobial screening mentioned in the second paper suggests that some of these compounds exhibit significant biological activity . Typically, the physical properties such as melting point, solubility, and stability, along with chemical properties like reactivity and the presence of functional groups, are important factors that influence a compound's suitability for drug development. The antimicrobial activity indicates that the synthesized compounds could interact with biological systems effectively, which is a desirable property for potential therapeutic agents.
科学的研究の応用
Synthesis and Characterization
Researchers have synthesized a range of compounds including 1,2,4-oxadiazole derivatives, showcasing methods for structural modification and characterization. For instance, Hassan et al. (2014) detailed the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which involved reactions leading to compounds with potential cytotoxic activities against cancer cells (Hassan, Hafez, & Osman, 2014). Similarly, Bekircan, Ülker, & Menteşe (2015) synthesized novel heterocyclic compounds derived from a related structure, investigating their bioactivities (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Activities
Compounds related to the one have been evaluated for their antimicrobial properties. Bektaş et al. (2007) synthesized and tested 1,2,4-triazole derivatives for antimicrobial activities, finding some compounds with good to moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer and Antidiabetic Screening
Lalpara et al. (2021) reported on the synthesis of dihydropyrimidine derivatives with in vitro antidiabetic activity, highlighting the broad potential of such compounds in therapeutic research (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021). Similarly, Jadhav et al. (2017) explored the synthesis and biological evaluation of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents, demonstrating moderate to good activities against tested strains (Jadhav, Raundal, Patil, & Bobade, 2017).
Nematocidal Activity
Liu, Wang, Zhou, & Gan (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group and evaluated their nematocidal activities, identifying compounds with promising activity against Bursaphelenchus xylophilus (Liu, Wang, Zhou, & Gan, 2022).
特性
IUPAC Name |
N-(4-methoxyphenyl)-3-[1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-13-3-5-14(6-4-13)11-26-12-17(23-25-26)18-22-20(29-24-18)19(27)21-15-7-9-16(28-2)10-8-15/h3-10,12H,11H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSOXFYYOFIBPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-yl)prop-2-enamide](/img/structure/B2504889.png)
![(Z)-2-(furan-2-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504891.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide](/img/structure/B2504892.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2504893.png)
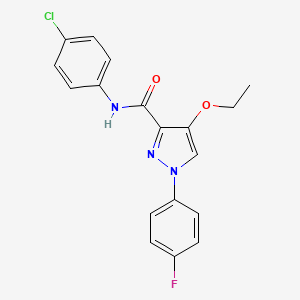
![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2504895.png)
![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride](/img/structure/B2504896.png)
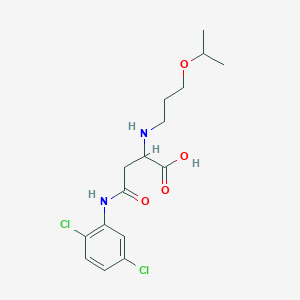
![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2504898.png)

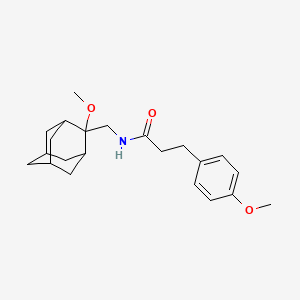
![ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate](/img/structure/B2504903.png)
